molecular formula C12H21N3O6 B039459 Boc-ala-Gly-Gly-OH CAS No. 115035-47-7

Boc-ala-Gly-Gly-OH

Cat. No.: B039459
CAS No.: 115035-47-7
M. Wt: 303.31 g/mol
InChI Key: RIBHQSRGHUDSSF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-ala-Gly-Gly-OH: is a tripeptide consisting of N-tert-butoxycarbonyl-L-alanine, glycine, and glycine. The Boc group is a protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is commonly used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-ala-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (glycine) to a solid resin. Subsequent amino acids (glycine and N-tert-butoxycarbonyl-L-alanine) are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). The Boc group is introduced to protect the amine group of alanine during the synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is becoming more common in industrial settings to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Boc-ala-Gly-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.

    Coupling: Dicyclohexylcarbodiimide, N-hydroxybenzotriazole, dimethylformamide (DMF).

Major Products:

    Deprotection: The primary product is the free amine form of the peptide.

    Coupling: The major product is the extended peptide chain with additional amino acids or peptides.

Scientific Research Applications

Chemistry: Boc-ala-Gly-Gly-OH is widely used in peptide synthesis as a building block for more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and deprotection reactions .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. It is also used in the development of peptide-based vaccines and therapeutics .

Medicine: this compound is used in the synthesis of peptide-based drugs and diagnostic agents. It is also employed in the development of neuroprotective drugs and other therapeutic agents .

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides and proteins for therapeutic and diagnostic applications .

Comparison with Similar Compounds

Uniqueness: Boc-ala-Gly-Gly-OH is unique due to its tripeptide structure, which provides more versatility in peptide synthesis compared to dipeptides or single amino acids. The presence of the Boc group allows for selective deprotection and further functionalization, making it a valuable tool in synthetic and medicinal chemistry .

Biological Activity

Boc-ala-Gly-Gly-OH, a tripeptide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article examines the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

Synthesis of this compound

This compound is synthesized using standard Boc (tert-butyloxycarbonyl) protection strategies combined with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBT (1-hydroxybenzotriazole). The synthesis involves the sequential coupling of Boc-alanine with glycine and glycine, leading to the formation of the desired tripeptide. This method ensures high yield and purity of the compound, which is crucial for subsequent biological evaluations .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. In a study evaluating peptide derivatives for antimicrobial efficacy, this compound demonstrated moderate to good activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as against fungi like Candida albicans . The compound's effectiveness was compared to traditional antibiotics, revealing its potential as an alternative therapeutic agent.

Microorganism Activity Level
Pseudomonas aeruginosaModerate
Klebsiella pneumoniaeModerate
Candida albicansGood
Aspergillus nigerMild

Anthelmintic Activity

In addition to its antimicrobial properties, this compound has shown promise in anthelmintic activity against certain parasitic worms. The compound was tested against several species of earthworms, demonstrating effectiveness that suggests potential applications in veterinary medicine .

The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. The presence of the amino acid residues contributes to its interaction with bacterial membranes, leading to increased permeability and cell lysis. This mechanism is similar to that observed in other peptide-based antimicrobials .

Case Studies

Several studies have highlighted the potential applications of this compound in various fields:

  • Wound Healing : A case study indicated that peptides similar to this compound could enhance wound healing processes by promoting cell migration and proliferation in fibroblast cultures.
  • Drug Delivery Systems : Research into peptide hydrogels has shown that incorporating this compound can improve drug release profiles and biocompatibility in tissue engineering applications .
  • Cancer Therapy : Preliminary studies suggest that peptides like this compound may inhibit tumor growth by modulating immune responses, although further research is needed to confirm these effects.

Properties

IUPAC Name

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBHQSRGHUDSSF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-ala-Gly-Gly-OH
Reactant of Route 2
Reactant of Route 2
Boc-ala-Gly-Gly-OH
Reactant of Route 3
Reactant of Route 3
Boc-ala-Gly-Gly-OH
Reactant of Route 4
Reactant of Route 4
Boc-ala-Gly-Gly-OH
Reactant of Route 5
Reactant of Route 5
Boc-ala-Gly-Gly-OH
Reactant of Route 6
Reactant of Route 6
Boc-ala-Gly-Gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.